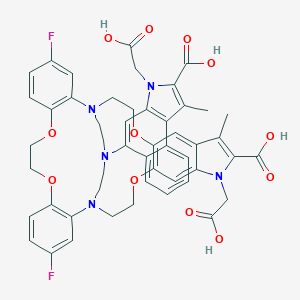
Fcryp-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fcryp-2 is a protein that has been identified as a potential therapeutic target for various diseases. It is a member of the cryptochrome/photolyase family of proteins and is known to play a crucial role in the regulation of circadian rhythms in mammals. Recent research has highlighted the potential of Fcryp-2 as a therapeutic target for a wide range of diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
Fcryp-2 is known to play a crucial role in the regulation of circadian rhythms by interacting with other proteins involved in the process. It is believed to act as a transcriptional repressor, inhibiting the expression of genes that are involved in the regulation of circadian rhythms. This, in turn, helps to maintain the normal functioning of the body's internal clock.
Effets Biochimiques Et Physiologiques
Fcryp-2 has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that it can regulate the expression of genes involved in various cellular processes, including DNA repair, apoptosis, and metabolism. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using Fcryp-2 as a therapeutic target is its specificity. Unlike many other proteins that are involved in multiple cellular processes, Fcryp-2 is primarily involved in the regulation of circadian rhythms. This makes it an attractive target for drugs that can specifically target this process. However, one of the limitations of using Fcryp-2 as a therapeutic target is the lack of understanding of its precise role in various diseases. Further research is needed to fully elucidate the mechanisms by which Fcryp-2 contributes to the development of these diseases.
Orientations Futures
There are several potential future directions for research on Fcryp-2. One of the key areas of focus is the development of drugs that can target Fcryp-2 as a therapeutic target. This will require a better understanding of the precise role of Fcryp-2 in various diseases and the identification of compounds that can selectively target this protein. Another area of focus is the development of biomarkers for diseases that are associated with circadian rhythm disruption. This will require the identification of specific Fcryp-2-related biomarkers that can be used to diagnose and monitor these diseases. Finally, further research is needed to fully elucidate the role of Fcryp-2 in various cellular processes, including DNA repair, apoptosis, and metabolism. This will help to identify new targets for drugs that can be used to treat a wide range of diseases.
Méthodes De Synthèse
Fcryp-2 is a protein that is naturally produced in the body. However, it can also be synthesized in the laboratory using recombinant DNA technology. The synthesis of Fcryp-2 involves the cloning of the gene that codes for the protein into a suitable expression vector. The vector is then introduced into a host cell, which is then cultured to produce the protein.
Applications De Recherche Scientifique
Fcryp-2 has been the subject of extensive research in recent years, with several studies highlighting its potential as a therapeutic target for various diseases. One of the key areas of research has been the role of Fcryp-2 in the regulation of circadian rhythms. Studies have shown that disruption of circadian rhythms can lead to a range of health problems, including sleep disorders, metabolic disorders, and even cancer.
Propriétés
Numéro CAS |
113731-92-3 |
|---|---|
Nom du produit |
Fcryp-2 |
Formule moléculaire |
C50H47F2N5O12 |
Poids moléculaire |
947.9 g/mol |
Nom IUPAC |
36-[2-carboxy-3-(carboxymethyl)-1-methylbenzo[e]indol-5-yl]-25-(carboxymethyl)-4,15-difluoro-27-methyl-8,11,21,31-tetraoxa-1,18,25,36-tetrazahexacyclo[16.15.5.02,7.012,17.022,30.024,28]octatriaconta-2(7),3,5,12(17),13,15,22(30),23,26,28-decaene-26-carboxylic acid |
InChI |
InChI=1S/C50H47F2N5O12/c1-28-34-23-42-43(25-36(34)56(26-44(58)59)47(28)49(62)63)67-18-16-55-14-12-53(35-24-39-46(33-6-4-3-5-32(33)35)29(2)48(50(64)65)57(39)27-45(60)61)11-13-54(15-17-66-42)37-21-30(51)7-9-40(37)68-19-20-69-41-10-8-31(52)22-38(41)55/h3-10,21-25H,11-20,26-27H2,1-2H3,(H,58,59)(H,60,61)(H,62,63)(H,64,65) |
Clé InChI |
GHKUZABKBSWOMX-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=CC3=C(C=C12)OCCN4CCN(CCN(CCO3)C5=C(C=CC(=C5)F)OCCOC6=C4C=C(C=C6)F)C7=CC8=C(C(=C(N8CC(=O)O)C(=O)O)C)C9=CC=CC=C97)CC(=O)O)C(=O)O |
SMILES canonique |
CC1=C(N(C2=CC3=C(C=C12)OCCN4CCN(CCN(CCO3)C5=C(C=CC(=C5)F)OCCOC6=C4C=C(C=C6)F)C7=CC8=C(C(=C(N8CC(=O)O)C(=O)O)C)C9=CC=CC=C97)CC(=O)O)C(=O)O |
Synonymes |
2,3-9,8-bis(1-fluoro-3,4-benzo)-14,15-(1-carboxymethyl-2-carboxy-3-methyl-5,6-indolo)-21-(1-carboxymethyl-2-carboxy-3-methyl-8-benz(e)indolyl)-4,7,13,16-tetraoxa-1,10,21-triazabicyclo(8.8.5)-tricosane FCryp-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



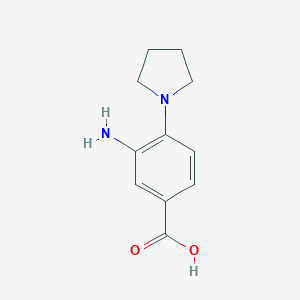
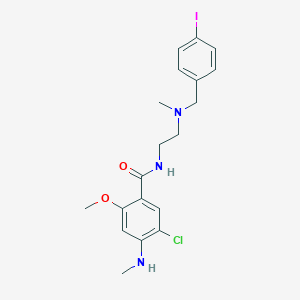

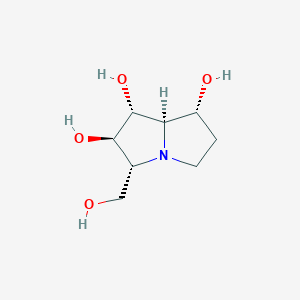
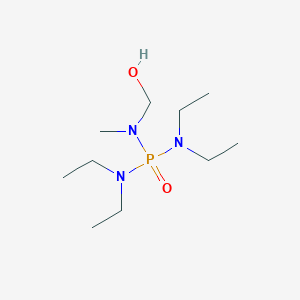

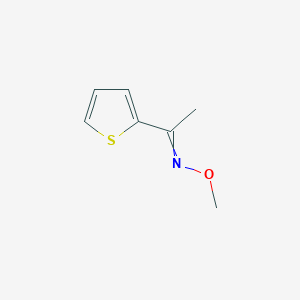
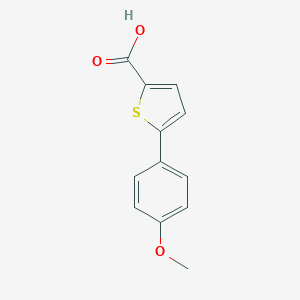
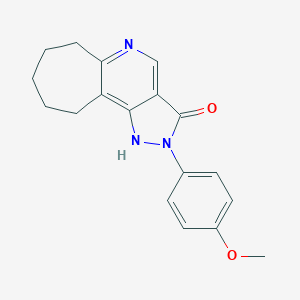
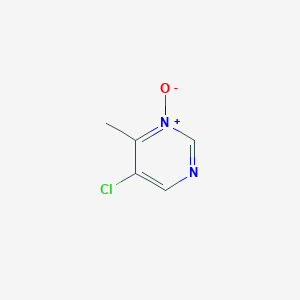

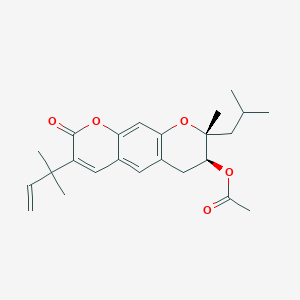
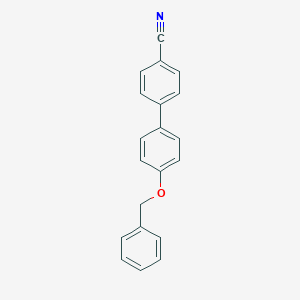
![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)